![molecular formula C9H10N4O2 B12930929 Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B12930929.png)
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is a compound that features a unique bicyclic heterocycle structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its presence in various biologically active molecules, including kinase inhibitors and antiviral drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate can be achieved through several methods:
From Pyrrole Derivatives: This method involves the reaction of pyrrole with suitable reagents to form the triazine ring.
Via Bromohydrazone: This approach uses bromohydrazone intermediates to construct the triazine scaffold.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which is then converted to the desired product.
Multistep Synthesis: This involves multiple steps, including cyclization and functional group transformations.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate, resulting in a 55% overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including kinase inhibition.
Medicine: It is a component of antiviral drugs like remdesivir, which is used to treat COVID-19.
Industry: It is used in the production of various pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate involves its interaction with specific molecular targets. For example, in the context of kinase inhibition, it binds to the active site of kinases, thereby inhibiting their activity and disrupting signaling pathways involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which is also found in various biologically active molecules.
7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazine-4-amine: A potent PI3Kδ inhibitor.
Pyrrolo[1,2-a]pyrazines: Another class of compounds with similar structural features.
Uniqueness
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in antiviral drugs like remdesivir highlights its importance in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H10N4O2 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
methyl 2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-7-ylacetate |
InChI |
InChI=1S/C9H10N4O2/c1-15-9(14)8(10)7-3-2-6-4-11-5-12-13(6)7/h2-5,8H,10H2,1H3 |
InChI-Schlüssel |
ITPBQSVDKDSHNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=C2N1N=CN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


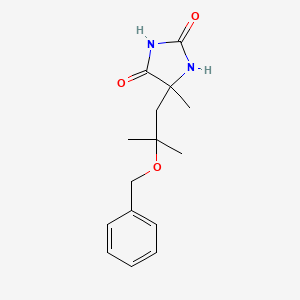
![[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol](/img/structure/B12930864.png)
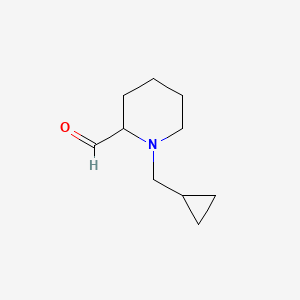
![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)
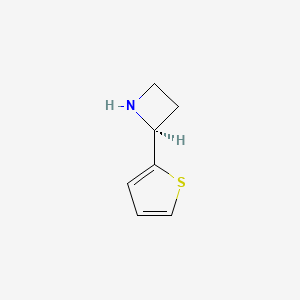
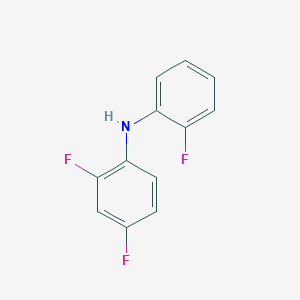

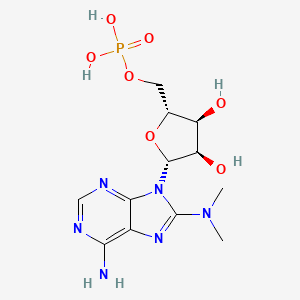
![6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione](/img/structure/B12930936.png)
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine](/img/structure/B12930937.png)
![1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole](/img/structure/B12930945.png)
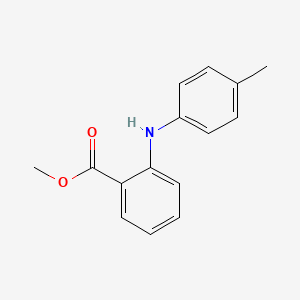
![3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12930960.png)

